molecular formula C24H34Br4O4 B587460 Pyronil 45-d34 CAS No. 1793944-59-8

Pyronil 45-d34

Cat. No. B587460
CAS RN: 1793944-59-8
M. Wt: 740.355
InChI Key: UUEDINPOVKWVAZ-RFETUZSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyronil 45-d34 is a synthetic pyrethroid insecticide that is widely used in agricultural, structural, and public health pest control. It is a broad-spectrum insecticide that is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks. This compound is a popular choice for pest control due to its low cost, broad-spectrum activity, and low mammalian toxicity.

Scientific Research Applications

Nanofluid Dynamics in Engineering Applications

Research on Pyronil 45-d34 has delved into the dynamics of nanofluids, particularly focusing on the stagnation point flow of chemically reacting nanofluids past inclined cylinders. These studies are instrumental in the engineering field, especially in designing and optimizing systems that require precise control of fluid flow and heat transfer. The research highlights the role of various parameters, such as velocity ratio, chemical reaction rates, and cylinder orientation, in influencing fluid velocity and concentration, crucial for engineering applications (Reddy, Bala Anki Reddy, & Rashad, 2020).

Environmental and Agricultural Applications

The application of analytical pyrolysis, notably Py-GC/MS and Py-FIMS, in investigating soil organic matter (SOM) and its relation to environmental and agricultural aspects has been a significant area of study. This research is pivotal in understanding the composition of SOM, its geographical variation, and its influence on soil functions. It underscores the potential of this compound in addressing critical environmental issues such as soil and groundwater contamination, soil amelioration, and sustainable agriculture. The insights gained are vital for environmental management and enhancing agricultural productivity (Leinweber & Schulten, 1999).

Biomass Pyrolysis for Biofuel Production

This compound has also been linked to the field of biofuels, where its potential in the thermo-chemical conversion of biomass into bio-fuels through pyrolysis technology has been explored. This area of research is critical for developing sustainable energy sources and mitigating the environmental impact of fossil fuels. The studies discuss the challenges and prospects of biomass pyrolysis, emphasizing the need for a deeper understanding of the process and the development of reliable pyrolysis reactors for commercial applications. The findings from this research are crucial for advancing biofuel production technologies and promoting environmental sustainability (Jahirul, Rasul, Chowdhury, & Ashwath, 2012).

Mechanism of Action

Target of Action

Pyronil 45-d34, also known as Bis(2-ethylhexyl)tetrabromophthalate , is a brominated phthalate derivative . It is primarily used as a brominated flame retardant (BFR) . In addition to its use as a flame retardant, it is reportedly also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .

Mode of Action

As a brominated flame retardant, it likely works by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .

Biochemical Pathways

Brominated flame retardants like this compound are known to interfere with the redox cycle and oxidative stress pathways . As an insecticide, it may affect the nervous system pathways, leading to paralysis and death of the insects .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have low water solubility , suggesting that it may have low bioavailability and may accumulate in fatty tissues.

Result of Action

The primary result of this compound’s action as a flame retardant is the reduction in the rate of burning of the material to which it is applied . As an insecticide, its action results in the death of a variety of insect pests .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the presence of other combustible materials . Its stability and efficacy as an insecticide can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

properties

{ "Design of the Synthesis Pathway": "Pyronil 45-d34 can be synthesized using a three-step process involving the reaction of starting materials such as benzene, acetic anhydride, and deuterated acetic anhydride.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Deuterated acetic anhydride" ], "Reaction": [ "Step 1: Benzene is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form acetophenone.", "Step 2: Acetophenone is then reacted with deuterated acetic anhydride in the presence of a catalyst, such as pyridine, to form the deuterated derivative of acetophenone.", "Step 3: The deuterated derivative of acetophenone is further reacted with a mixture of deuterated nitric acid and deuterated sulfuric acid to form Pyronil 45-d34." ] }

CAS RN

1793944-59-8

Molecular Formula

C24H34Br4O4

Molecular Weight

740.355

IUPAC Name

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D

InChI Key

UUEDINPOVKWVAZ-RFETUZSTSA-N

SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC

synonyms

3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester;  Bis(2-ethylhexyl-d34) Tetrabromophthalate;  DP 45;  Di(2-ethylhexyl-34) Tetrabromophthalate;  Uniplex FRP 45-d34;  TBPH-d34; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabromophthalic anhydride (1391.1 grams; 3.0 moles), 2-ethyl-1-hexanol (1171.8 grams; 9.0 moles) and titanium (IV) isopropoxide (7 ml.; 0.5 volume percent on tetrabromophthalic anhydride) were charged into a 3,000 ml. reaction flask maintained under a nitrogen atmosphere. The reaction flask was fitted with a mechanical stirrer. thermometer. nitrogen inlet tube, and a Dean-Stark water trap connected to a Friedrich condensor. The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours. The resulting product (2.497 grams) was an amber thick clear liquid having an acidity of 1.4 meq. per 100 grams.
Quantity
1391.1 g
Type
reactant
Reaction Step One
Quantity
1171.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
2.497 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.